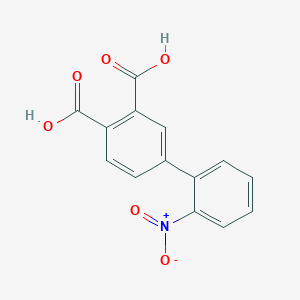
2'-Nitro-biphenyl-3,4-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-NITRO-[1,1’-BIPHENYL]-3,4-DICARBOXYLIC ACID is an organic compound that belongs to the class of nitro biphenyl derivatives. This compound is characterized by the presence of a nitro group (-NO2) attached to one of the benzene rings of the biphenyl structure, along with carboxylic acid groups (-COOH) at the 3 and 4 positions of the other benzene ring. The molecular formula of this compound is C14H9NO6, and it has a molecular weight of 287.23 g/mol .
Méthodes De Préparation
The synthesis of 2’-NITRO-[1,1’-BIPHENYL]-3,4-DICARBOXYLIC ACID typically involves a multi-step process One common method is the nitration of biphenyl derivatives followed by carboxylationThe carboxylation step can be achieved through various methods, including the use of carbon dioxide under high pressure and temperature in the presence of a catalyst .
Industrial production methods often utilize continuous flow processes to enhance efficiency and yield. For example, a three-step continuous flow process involving Suzuki cross-coupling, nitro group reduction, and subsequent carboxylation has been reported for the synthesis of similar biphenyl derivatives .
Analyse Des Réactions Chimiques
2’-NITRO-[1,1’-BIPHENYL]-3,4-DICARBOXYLIC ACID undergoes various chemical reactions, including:
Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.
Common reagents used in these reactions include palladium catalysts, sodium borohydride, and various halogenating agents. The major products formed from these reactions include amino biphenyl derivatives, halogenated biphenyls, and hydroxylated biphenyls .
Applications De Recherche Scientifique
2’-NITRO-[1,1’-BIPHENYL]-3,4-DICARBOXYLIC ACID has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2’-NITRO-[1,1’-BIPHENYL]-3,4-DICARBOXYLIC ACID involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to oxidative stress and apoptosis in cancer cells . Additionally, the carboxylic acid groups can form hydrogen bonds with proteins, affecting their structure and function .
Comparaison Avec Des Composés Similaires
2’-NITRO-[1,1’-BIPHENYL]-3,4-DICARBOXYLIC ACID can be compared with other nitro biphenyl derivatives such as 2-nitrobiphenyl and 4-nitrobiphenyl. While these compounds share similar structural features, the presence of carboxylic acid groups in 2’-NITRO-[1,1’-BIPHENYL]-3,4-DICARBOXYLIC ACID imparts unique chemical properties and reactivity . This compound is more polar and has higher solubility in polar solvents compared to its non-carboxylated counterparts .
Similar Compounds
- 2-Nitrobiphenyl
- 4-Nitrobiphenyl
- 2-Nitro-3-iodobiphenyl
Propriétés
Formule moléculaire |
C14H9NO6 |
|---|---|
Poids moléculaire |
287.22 g/mol |
Nom IUPAC |
4-(2-nitrophenyl)phthalic acid |
InChI |
InChI=1S/C14H9NO6/c16-13(17)10-6-5-8(7-11(10)14(18)19)9-3-1-2-4-12(9)15(20)21/h1-7H,(H,16,17)(H,18,19) |
Clé InChI |
JDRNUACRFOXYLY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)C(=O)O)C(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B12463885.png)
![3-[6-(4-Oxo-2-propylquinazolin-3-yl)hexyl]-2-propylquinazolin-4-one](/img/structure/B12463892.png)
![N-(4-butylphenyl)-N'-(2-{4-[(2-chlorophenyl)carbonyl]piperazin-1-yl}ethyl)ethanediamide](/img/structure/B12463896.png)
![N-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B12463899.png)

![1-(4-fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12463907.png)

![2-(furan-2-ylmethyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B12463923.png)

![methyl [3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]acetate](/img/structure/B12463938.png)

![2-(4-bromophenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12463950.png)
![4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide](/img/structure/B12463952.png)

